![molecular formula C21H23N3O2 B2648244 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1111052-07-3](/img/structure/B2648244.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the molecular formula C21H23N3O2 . It has a molecular weight of 349.43 . This compound is part of a series of novel 4,6,7-substituted quinazoline derivatives that have been designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .
Molecular Structure Analysis
The molecular structure of “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. Attached to this core are various substituents, including an ethyl group, an oxy group, and a trimethylphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Quinazolinone derivatives, including compounds structurally related to 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide, have been synthesized and studied for various pharmacological activities. These compounds have been found to possess significant analgesic, anti-inflammatory, and antimicrobial activities. For instance, a study highlighted the synthesis of quinazolinyl acetamides that exhibited potent analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Alagarsamy et al., 2015). Similarly, other research has focused on synthesizing oxoquinazoline derivatives to evaluate their pharmacological properties, including antibacterial and anti-inflammatory effects (Rajveer et al., 2010).
Antitumor and Antimicrobial Agents
Quinazolinone-based derivatives have also been explored for their antitumor and antimicrobial activities. A particular study synthesized quinazolinone derivatives that showed broad-spectrum antitumor activity and demonstrated potential as dual inhibitors for tyrosine kinases VEGFR-2 and EGFR, important targets in cancer therapy (Riadi et al., 2021). Another research synthesized new quinazolines that were evaluated as potential antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Desai et al., 2007).
Molecular Docking and Antifungal Agents
Further investigations into quinazolinone compounds include molecular docking studies to explore their binding affinities and potential mechanisms of action. One study focused on the vibrational spectroscopy and molecular docking of a quinazolinone-based derivative, highlighting its inhibitory activity against the BRCA2 complex, which is implicated in cancer (El-Azab et al., 2016). Additionally, research on morpholin-3-yl-acetamide derivatives identified them as broad-spectrum antifungal agents with significant activity against Candida and Aspergillus species (Bardiot et al., 2015).
Zukünftige Richtungen
The future directions for research on “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” and similar compounds could involve further exploration of their antiproliferative activities against different types of cancer cells. Additionally, more detailed studies on their mechanisms of action could lead to the development of more effective anticancer drugs .
Eigenschaften
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-22-17-9-7-6-8-16(17)21(23-18)26-12-19(25)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFQMNPPPSFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)
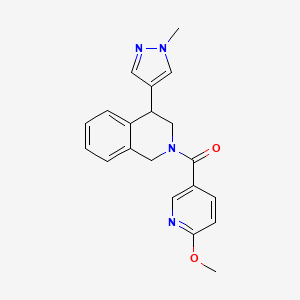
![4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B2648170.png)
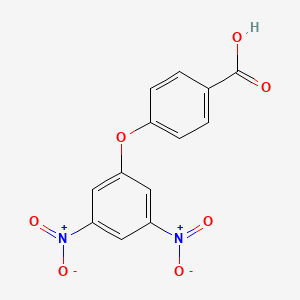
![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)

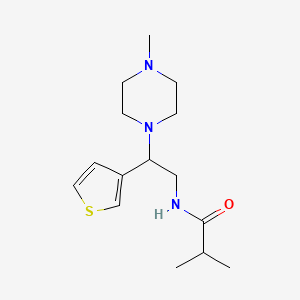
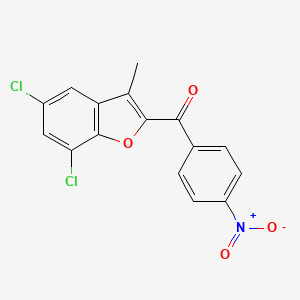
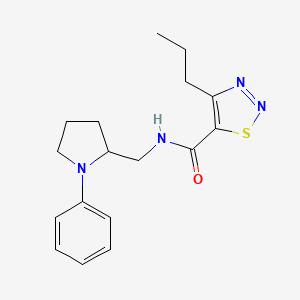
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)